(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Overview
Description
“(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” is a compound that contains a biphenyl group and an amino acid group. The biphenyl group consists of two phenyl rings connected by a single bond . The amino acid group consists of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the same carbon atom .
Synthesis Analysis
While specific synthesis methods for “(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” are not available, similar compounds have been synthesized by reacting 1-([1,1’-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids .
Molecular Structure Analysis
The molecular structure of “(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” would consist of a biphenyl group attached to an amino acid group. The biphenyl group would consist of two phenyl rings connected by a single bond .
Scientific Research Applications
Enantioselective Synthesis and Pharmaceutical Applications : Enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, has been explored. These derivatives find applications in pharmaceuticals, such as in the development of beta-analogues of aromatic amino acids (Arvanitis et al., 1998).
Peptide Modification and Cancer Cell Labeling : A novel amino acid derivative incorporating tetrazine was synthesized for potential use in peptide modification and live cell labeling, particularly for cancer cells. This derivative could be used as a phenylalanine or tyrosine analogue in peptide modification (Ni et al., 2015).
Fluorescent Probing in Proteins : The fluorescent amino acid 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) was genetically incorporated into proteins in yeast for use as a probe to study local structural changes in ligand binding, making it valuable for research in protein structure and molecular interactions (Lee et al., 2009).
Antifungal Tripeptide Synthesis : Computational peptidology aided by conceptual density functional theory was used to study the chemical reactivity and structure of new antifungal tripeptides, which include derivatives of 2-aminopropanoic acid. This research contributes to drug design processes (Flores-Holguín et al., 2019).
Inhibitory Effects on Tyrosinase Activity : Novel biphenyl ester derivatives, including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl compounds, were synthesized and exhibited significant anti-tyrosinase activities. These compounds are important for pharmaceutical uses, especially in treatments related to enzyme inhibition (Kwong et al., 2017).
Applications in Solar Cell Devices : Research on organic dyes for solar cell devices found that changes in the donor unit of the dye molecule, involving a structure similar to 2-aminopropanoic acid, significantly affected solar cell efficiency and dye regeneration rates (Robson et al., 2013).
Photophysical Properties in Organometallic Chemistry : A novel unnatural amino acid derived from the modification of terpyridine, closely related to 2-aminopropanoic acid derivatives, was studied for its synthesis, characterization, and photophysical properties. This research is relevant to the development of new materials in organometallic chemistry (Ypsilantis et al., 2023).
Biocatalysis in Pharmaceutical Intermediate Production : The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a similar compound, was explored using isolated Methylobacterium for the production of pharmaceutical intermediates like S-dapoxetine (Li et al., 2013).
Future Directions
While specific future directions for “(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” are not available, research into biphenyl compounds is an active and attractive topic in medicinal chemistry . This includes the development of new drugs based on imidazole and benzimidazole bioactive heterocycles .
properties
IUPAC Name |
(2S)-2-amino-3-(4-phenylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLABDVDPYLRZ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375933 | |
Record name | (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid | |
CAS RN |
155760-02-4 | |
Record name | (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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